Sodium 2-cyanopyridine-3-sulfinate
Description
Properties
Molecular Formula |
C6H3N2NaO2S |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
sodium;2-cyanopyridine-3-sulfinate |
InChI |
InChI=1S/C6H4N2O2S.Na/c7-4-5-6(11(9)10)2-1-3-8-5;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
UAWULHRZOFYRDG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 2 Cyanopyridine 3 Sulfinate
Classical Synthetic Routes and Their Mechanistic Considerations
Traditional methods for synthesizing aryl and heteroaryl sulfinates have laid the groundwork for accessing compounds like Sodium 2-cyanopyridine-3-sulfinate. These routes often involve multi-step processes starting from readily available pyridine (B92270) derivatives.
Synthesis via Sulfonation/Oxidation of Pyridine Derivatives
A foundational approach to installing a sulfur-based functional group on a pyridine ring is through electrophilic sulfonation. While direct sulfonation of 2-cyanopyridine (B140075) at the 3-position is challenging due to the deactivating nature of the cyano and ring nitrogen groups, a plausible route involves the sulfonation of a pyridine precursor followed by subsequent chemical modifications. For instance, pyridine-3-sulfonic acid can be synthesized and then converted to related derivatives. google.com
The mechanistic pathway would likely involve the treatment of a suitable pyridine precursor with a strong sulfonating agent. The resulting sulfonic acid can then be converted to a sulfonyl chloride, which serves as a key intermediate for reduction to the sulfinate salt as detailed in section 2.1.3.
Approaches Involving Halogen-Sulfinate Exchange
The displacement of a halogen atom on the pyridine ring with a sulfinate group is a common strategy. This approach relies on the availability of a suitable halogenated precursor, such as 2-chloro-3-cyanopyridine. guidechem.comguidechem.com This intermediate can be synthesized by the chlorination of 3-cyanopyridine-N-oxide using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride. guidechem.compatsnap.comgoogle.com
Once the 3-halo-2-cyanopyridine is obtained, the halogen can be substituted by a sulfinate moiety. This transformation can be achieved using various sulfinating agents, including sodium dithionite (B78146) or SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.govrsc.org The reaction typically proceeds via nucleophilic aromatic substitution, where the sulfinating agent attacks the carbon atom bearing the halogen, leading to the formation of the desired sodium sulfinate salt. The reactivity of the halide is crucial, with iodides and bromides generally being more reactive than chlorides. nih.gov
Reduction of Sulfonyl Chlorides and Related Precursors to Sulfinates
One of the most direct and widely used classical methods for preparing sodium sulfinates is the reduction of the corresponding sulfonyl chlorides. rsc.orgnih.govgoogle.com For the target molecule, this involves the synthesis of 2-cyanopyridine-3-sulfonyl chloride as a key precursor. This intermediate can be prepared from 3-aminopyridine (B143674) via diazotization followed by a sulfochlorination reaction, or through oxidative chlorination of the corresponding thiol. chemicalbook.comgoogle.comresearchgate.net
The reduction of the sulfonyl chloride to the sodium sulfinate is typically accomplished using mild reducing agents. A common and effective method involves treating the sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often in the presence of a base like sodium bicarbonate to neutralize the generated HCl. rsc.orgnih.gov Alternative reducing agents such as zinc dust have also been employed. nih.gov This method is advantageous due to the accessibility of sulfonyl chlorides and the generally high yields of the reduction step.
Table 1: Classical Reduction of Aryl Sulfonyl Chlorides to Sodium Sulfinates
| Reducing Agent | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
|---|---|---|---|---|---|
| Sodium Sulfite (Na₂SO₃) | Sodium Bicarbonate | Water | 70-80 | High | rsc.orgnih.gov |
| Zinc (Zn) | Sodium Carbonate | Water | Not specified | Good | nih.gov |
Modern and Sustainable Synthetic Approaches
Contemporary synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. These principles are increasingly being applied to the synthesis of sulfinate salts.
Green Chemistry Principles in Sulfinate Synthesis
Green chemistry seeks to minimize environmental impact through thoughtful process design. sphinxsai.comedu.krd In the context of sulfinate synthesis, this involves several key considerations:
Use of Safer Reagents: A significant advance is the replacement of toxic and difficult-to-handle sulfur dioxide (SO₂) gas with stable, solid SO₂ surrogates like DABSO. acs.orgexlibrisgroup.comacs.org This enhances laboratory safety and simplifies experimental procedures.
Atom Economy: Catalytic methods (discussed in 2.2.2) are inherently more atom-economical than stoichiometric reactions, as they reduce the amount of waste generated.
Avoiding Hazardous Solvents: The development of reactions that can be performed in aqueous media or under solvent-free conditions is a key goal. patsnap.com
Mild Reaction Conditions: Modern methods often operate at lower temperatures and pressures, reducing energy consumption and improving safety. patsnap.com
Applying these principles to the synthesis of this compound would involve preferring catalytic routes over classical stoichiometric ones and utilizing SO₂ surrogates instead of gaseous SO₂.
Catalytic Methodologies for Enhanced Synthesis (e.g., Metal-Catalyzed, Organocatalysis)
The development of catalytic systems has revolutionized the synthesis of aryl and heteroaryl sulfinates, offering milder conditions and broader substrate scopes. chemscene.com
Metal-Catalyzed Synthesis: Transition metal catalysis, particularly with palladium, copper, and nickel, has provided powerful tools for forming C-S bonds. nih.govacs.orgnih.govcapes.gov.br These methods can construct the target sulfinate from precursors like 3-halo-2-cyanopyridine or a corresponding boronic acid.
Palladium-catalyzed reactions enable the sulfination of heteroaryl halides under mild conditions, providing access to a wide array of heteroaryl sulfinates. nih.govcapes.gov.br These catalysts are effective for coupling various sulfinate reagents with aryl chlorides and bromides. acs.org Palladium catalysis has also been explored for the direct sulfinylation of organoborons with sulfinate esters. acs.orgnih.gov
Copper-catalyzed methods are particularly effective for coupling (hetero)aryl halides with sulfinating agents. nih.govacs.org Substoichiometric amounts of a copper salt can facilitate the reaction between a heteroaryl iodide or bromide and a sulfonylating reagent under mild, often base-free, conditions. nih.govacs.orgscispace.combohrium.comfigshare.com
Nickel-catalyzed systems have emerged as a cost-effective and sustainable alternative to palladium. Nickel catalysts can efficiently convert heteroaryl boronic acids into their corresponding sulfinate salts using SO₂ surrogates like DABSO. acs.orgexlibrisgroup.comacs.orgresearchgate.net This approach is notable for its tolerance of a wide range of functional groups, including those found on electron-poor heteroaromatics. acs.orgexlibrisgroup.comacs.org
Table 2: Examples of Metal-Catalyzed Synthesis of (Hetero)Aryl Sulfinates
| Metal Catalyst | Precursor | Sulfinating Agent | Key Features | Reference |
|---|---|---|---|---|
| Palladium(0) | (Hetero)Aryl Halide | Sodium Metabisulfite | Mild conditions, broad scope | nih.govcapes.gov.br |
| Copper(I) | (Hetero)Aryl Iodide | SMOPS | Substoichiometric catalyst, base-free | nih.govacs.org |
Organocatalysis: While metal catalysis dominates the field, organocatalysis presents a complementary, metal-free approach. Although direct organocatalytic synthesis of this compound has not been extensively reported, the principles of organocatalysis are relevant. For example, N-heterocyclic carbenes (NHCs) have been used to generate sulfinates from sulfonamides. This area holds potential for the future development of novel, metal-free synthetic routes to this and other related sulfinate compounds.
Flow Chemistry and Continuous Synthesis Techniques
The application of flow chemistry and continuous synthesis offers significant advantages for the production of complex molecules, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. While a specific continuous flow process for this compound is not extensively documented in publicly available literature, the synthesis of related sulfur-containing heterocycles in flow reactors provides a strong basis for its potential development.
A multistep continuous flow approach has been successfully demonstrated for the synthesis of primary NH2-sulfinamidines, which are aza-analogues of sulfinamides. nih.gov This process involves the nucleophilic addition of organometallic reagents to a transient sulfurdiimide species generated in situ. nih.gov Such a setup, typically employing PTFE reactors and precise control over residence times and reagent mixing, could be adapted for the synthesis of sulfinates. nih.gov For instance, a system like the Vapourtec R2+ series could be utilized, where solutions of the pyridine precursor and the sulfinating agent are pumped through heated or cooled reactor coils to achieve the desired transformation under optimized conditions. nih.gov
The synthesis of other pyridine derivatives in continuous flow further underscores the feasibility of this approach. For example, the synthesis of 1,4,6,7-tetrahydro-5H- thieme-connect.denih.govmdpi.comtriazolo[4,5-c]pyridines has been achieved in a two-step continuous-flow system, highlighting the ability to handle potentially hazardous reagents and intermediates safely and efficiently. google.com
Optimization of Synthetic Yields and Purity for this compound
Optimizing the yield and purity of the final product is a critical aspect of any synthetic process. For this compound, this would involve a careful selection of reaction conditions and purification methods. Drawing parallels from the synthesis of similar compounds, several parameters can be fine-tuned.
In the synthesis of various 2-cyanopyridines, the choice of the cyanide source (e.g., sodium cyanide, potassium cyanide), solvent, and catalyst plays a crucial role. For instance, the synthesis of 3-chloro-2-cyano-5-trifluoromethylpyridine from its 2-fluoro precursor using sodium cyanide in propionitrile, catalyzed by 4-dimethylaminopyridine, resulted in an 83% yield after optimization. google.com Similarly, the synthesis of 3-cyanopyridine (B1664610) from 3-pyridinecarboxaldehyde (B140518) has been reported with a near-quantitative yield of 99% under specific conditions. chemicalbook.com
The purification of sodium sulfinates is often achieved through recrystallization. For example, sodium benzenesulfinate (B1229208) and sodium p-toluenesulfinate have been obtained in high purity by recrystallization from ethanol. nih.gov This suggests that a similar solvent-based purification strategy could be effective for this compound. The optimization process would likely involve screening different solvents and temperature profiles to maximize the recovery of the pure product.
The following table summarizes reaction conditions and yields for the synthesis of related cyanopyridine compounds, which can inform the optimization of this compound synthesis.
| Precursor | Reagents | Solvent | Temperature | Yield | Reference |
| 3-chloro-2-fluoro-5-trifluoromethylpyridine | Sodium cyanide, 4-dimethylaminopyridine | Propionitrile | 20°C | 83% | google.com |
| 3-pyridinecarboxaldehyde | Ammonium (B1175870) sulfate, sodium carbonate, sulfur | DMSO | 120°C | 99% | chemicalbook.com |
| 2,3-dichloro-5-trifluoromethylpyridine | Sodium cyanide, 4-dimethylaminopyridine | Propionitrile | Reflux, then 15°C | 73-84% | google.com |
Novel Precursors and Starting Materials for 2-Cyanopyridine-3-Sulfinate Synthesis
The development of novel synthetic routes often relies on the exploration of new precursors and starting materials. For a molecule with the specific substitution pattern of this compound, a modular approach starting from simpler, functionalized pyridines is a common strategy.
One potential pathway involves the introduction of the sulfinate group onto a pre-existing 2-cyanopyridine derivative. A variety of methods exist for the synthesis of 2-cyanopyridines, including the direct cyanation of pyridines or pyridine-N-oxides. thieme-connect.de A patented process describes the synthesis of 2-cyanopyridines through the reaction of 1,3-dienes with cyanogen, offering a less conventional route to the cyanopyridine core. google.com
Alternatively, one could start with a pyridine ring already bearing a group at the 3-position that can be converted to a sulfinate. The most common precursor for sodium sulfinates is the corresponding sulfonyl chloride, which can be reduced to the sulfinate salt. nih.gov Therefore, the synthesis of 2-cyanopyridine-3-sulfonyl chloride would be a key intermediate.
A versatile approach for the synthesis of substituted 2-amino-3-cyanopyridines involves a one-pot multicomponent reaction of aldehydes, malononitrile, ketones, and ammonium acetate. mdpi.com This method provides a highly functionalized pyridine ring that could potentially be further modified to introduce the sulfinate group at the desired position, for example, through diazotization of the amino group followed by a Sandmeyer-type reaction with sulfur dioxide and a copper salt.
The following table lists some potential precursors for the synthesis of the 2-cyanopyridine and sodium sulfinate moieties.
| Target Moiety | Precursor Class | Specific Example | Synthetic Transformation | Reference |
| 2-Cyanopyridine | Halopyridine | 2-chloropyridine | Nucleophilic substitution with a cyanide salt | google.com |
| 2-Cyanopyridine | Pyridine-N-oxide | Pyridine-N-oxide | Reaction with a cyanide source and an activating agent | thieme-connect.de |
| 2-Cyanopyridine | 1,3-Diene | Butadiene | Reaction with cyanogen | google.com |
| Sodium Sulfinate | Sulfonyl Chloride | Pyridine-3-sulfonyl chloride | Reduction | nih.gov |
| 3-Cyanopyridine | Aldehyde/Ketone | Benzaldehyde, Acetophenone | Multicomponent reaction | mdpi.com |
Reactivity and Reaction Pathways of Sodium 2 Cyanopyridine 3 Sulfinate
General Reactivity Patterns of Sulfinate Anions within Pyridine (B92270) Systems
Pyridine sulfinates have emerged as highly versatile and effective coupling partners in modern organic synthesis, often demonstrating superior performance compared to their boronate analogues. semanticscholar.orgrsc.org This is particularly true for 2-substituted pyridines, where the corresponding boronates can suffer from poor stability and low reaction efficiency. semanticscholar.org The sulfinate group (-SO₂⁻) on a pyridine ring primarily functions as a potent nucleophile.
One of the most significant applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura type, where pyridine sulfinates readily couple with aryl halides to form C-C bonds. semanticscholar.orgrsc.org This process has been successfully applied to the synthesis of medicinally relevant compounds. semanticscholar.org
Furthermore, the reactivity of sulfinates in conjunction with pyridine systems can be directed down divergent pathways. nih.gov In base-catalyzed reactions, the sulfinate acts as a nucleophile, leading to the direct sulfonylation at the C4 position of N-activated pyridinium (B92312) salts. nih.gov Conversely, under visible light, the formation of an electron donor-acceptor (EDA) complex between the sulfinate and the pyridinium salt can initiate a radical pathway, enabling a three-component reaction that incorporates both the sulfonyl and pyridyl groups into alkenes. nih.gov The choice of base and solvent can also critically influence the regioselectivity of sulfonylation on the pyridine ring, allowing for controlled functionalization at either the C2 or C4 position. chemrxiv.org
| Reaction Type | Role of Sulfinate | Key Conditions | Outcome | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Nucleophile | Pd(OAc)₂, PCy₃, K₂CO₃ | C-C bond formation with aryl halides | semanticscholar.org |
| Base-Catalyzed C4-Sulfonylation | Nucleophile | N-amidopyridinium salt, Base (e.g., N-methylpiperidine) | Direct sulfonylation of the pyridine C4-position | nih.govchemrxiv.org |
| Photochemical Three-Component Reaction | Radical Precursor (via EDA complex) | Visible light, N-amidopyridinium salt, Alkene | Formation of β-pyridyl alkyl sulfones | nih.gov |
Nucleophilic and Electrophilic Transformations Involving Sodium 2-Cyanopyridine-3-Sulfinate
The specific structure of this compound allows for a rich variety of transformations centered on its distinct functional groups.
Sodium sulfinates are exceptionally versatile building blocks, capable of acting as sulfonylating (RSO₂–), sulfenylating (RS–), or sulfinylating (RSO–) agents depending on the reaction conditions. nih.govrsc.orgrsc.org
Sulfonylation: The sulfinate anion can be oxidized to a more electrophilic species. For instance, treatment with a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549) (DIB) can generate a reactive sulfonium (B1226848) species, which is subsequently trapped by nucleophiles such as alcohols to form sulfonate esters. beilstein-journals.org This provides an alternative to traditional methods that use sulfonyl chlorides. beilstein-journals.org
Sulfenylation: In the presence of a copper catalyst, sodium sulfinates can participate in S-S coupling with thiols under aerobic conditions to yield thiosulfonates. rsc.org
Radical Reactions: Under the right conditions, single electron oxidation of the sulfinate anion generates a sulfonyl radical. nih.gov This radical is electrophilic and can add to electron-rich species like alkenes, a key step in multicomponent reactions. nih.govnih.gov
| Transformation | Reagents | Product Type | Reference |
|---|---|---|---|
| Oxidation to Sulfonate Ester | (Diacetoxyiodo)benzene (DIB), Alcohol | Sulfonate (R-SO₃-R') | beilstein-journals.org |
| Coupling with Thiols | CuI, 1,10-phenanthroline, O₂ | Thiosulfonate (R-SO₂S-R') | rsc.org |
| Electrophilic Amination | O-benzoyl hydroxylamines, CuBr₂ | Sulfonamide (R-SO₂NH-R') | nih.gov |
The 2-cyano group on the pyridine ring is a key site for reactivity, activated by the ring's electron-deficient nature. This reactivity is further enhanced by the presence of other electron-withdrawing groups. nih.govrsc.org
Hydrolysis: The cyano group can undergo hydrolysis under aqueous conditions, typically proceeding in a consecutive manner. The first step yields the corresponding pyridinecarboxamide (in this case, 3-sulfinatopyridine-2-carboxamide), which can then be further hydrolyzed to the carboxylic acid (3-sulfinatopicolinic acid). researchgate.net
Cyclization: The electrophilic carbon of the cyano group is susceptible to attack by external nucleophiles. For example, 2-cyanopyridine (B140075) derivatives react efficiently with the thiol group of cysteine under mild, aqueous conditions to form a thioimidate intermediate. This intermediate can then undergo intramolecular cyclization to yield a thiazoline (B8809763) ring, a reaction of significant interest in bioconjugation chemistry. nih.gov
The pyridine ring itself presents multiple sites for reaction.
Pyridine Nitrogen: The nitrogen atom possesses a localized lone pair of electrons in an sp² orbital, making it a nucleophilic center. youtube.com It can readily undergo N-alkylation with alkyl halides or N-oxidation with peroxy acids to form a stable pyridine N-oxide. youtube.com This nucleophilicity also means the nitrogen will coordinate to Lewis acids, a property that deactivates the ring toward electrophilic aromatic substitution. youtube.comuoanbar.edu.iq
Pyridine Ring Carbons: The pyridine ring is generally considered electron-deficient and resembles a highly deactivated benzene (B151609) ring. uoanbar.edu.iq This makes it resistant to electrophilic substitution, which requires harsh conditions. uoanbar.edu.iq However, this electron deficiency makes the ring carbons, particularly at the C2, C4, and C6 positions, susceptible to nucleophilic attack. Activation of the ring by N-alkylation or with agents like triflic anhydride (B1165640) greatly enhances this susceptibility, allowing for regioselective C-H functionalization by nucleophiles, including sulfinates. chemrxiv.org In the case of this compound, the C4 and C6 positions would be the most likely sites for further nucleophilic addition.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes. While specific mechanistic studies on this compound are not widely reported, valuable insights can be drawn from analogous systems.
Kinetic studies provide quantitative data on reaction rates and activation energies, offering deep mechanistic understanding. The hydrolysis of cyanopyridines has been investigated kinetically, revealing important details about the process.
The hydrolysis of 2-cyanopyridine, a close analogue, follows first-order kinetics and proceeds through a consecutive reaction pathway. researchgate.net The cyano group first hydrolyzes to a pyridinecarboxamide, which then hydrolyzes to the corresponding picolinic acid. researchgate.net Further decarboxylation can occur as a subsequent step. researchgate.net The activation energies for these steps are influenced by the substituent's position on the pyridine ring. researchgate.net
| Reactant | Product | Activation Energy (Ea) | Reference |
|---|---|---|---|
| 2-Cyanopyridine | 2-Pyridinecarboxamide | 83.7 kJ mol⁻¹ | researchgate.net |
| 2-Pyridinecarboxamide | 2-Picolinic acid | 70.5 kJ mol⁻¹ | researchgate.net |
The proposed mechanism for the C-H sulfonylation of pyridines involves the initial activation of the pyridine ring with an agent like triflic anhydride to form a highly electrophilic N-acylpyridinium salt. chemrxiv.org A base then mediates the nucleophilic addition of the sulfinate anion, typically at the C4 position, followed by elimination and re-aromatization to yield the final sulfonylated pyridine product. chemrxiv.org DFT calculations on related systems suggest that photochemical pathways proceed via the formation of an EDA complex, which upon excitation, facilitates the generation of a sulfonyl radical for subsequent reactions. nih.gov
Spectroscopic Probing of Reaction Intermediates
The study of reaction mechanisms involving this compound and other sulfinates often employs spectroscopic techniques to identify and characterize transient intermediates. For instance, in reactions catalyzed by metal complexes, techniques like UV/vis absorption, electron paramagnetic resonance (EPR), and resonance Raman spectroscopy are crucial. These methods, coupled with high-resolution electrospray-mass spectrometry (ESI-MS), have been used to identify transient species such as metal-hypochlorite complexes in catalytic chlorination reactions. umn.edu The decay of these intermediates can lead to the formation of higher oxidation state metal-hydroxo species, which are key to the catalytic cycle. umn.edu Such detailed spectroscopic analysis provides invaluable insights into the step-by-step mechanism of the reaction, including the homolytic cleavage of bonds to generate radical species. umn.edu
Radical Pathways in 2-Cyanopyridine-3-Sulfinate Chemistry
A predominant feature of this compound's reactivity is its involvement in radical pathways. researchgate.net The sulfinate group can be readily oxidized to a sulfonyl radical, which is a key intermediate in many transformations. nih.govrsc.org This can be achieved through various methods, including the use of chemical oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or through photoredox catalysis. rsc.orgnih.gov
Once generated, the sulfonyl radical can participate in a cascade of reactions. For example, it can add to the double bond of vinyl azides, leading to the formation of an iminyl radical after the elimination of nitrogen gas. rsc.org These iminyl radicals can then undergo N-N coupling to form α-sulfonylated ketazines. rsc.org The specific pathway taken by the radical can be influenced by the reaction conditions and the presence of other reagents. For example, the choice of metal can dictate the fate of the iminyl radical; while Ce(III) is inert, Mn(II) can coordinate with the radical and lead to different products. rsc.org
In the context of functionalizing other molecules, sulfonyl radicals generated from sulfinates can add to alkenes, initiating a radical chain pathway. nih.gov This allows for the incorporation of both a sulfonyl group and another functional group, such as a pyridyl moiety, across the double bond. nih.gov The generation of these radicals can also be achieved without external photocatalysts by harnessing the photochemical activity of electron donor-acceptor (EDA) complexes formed between sulfinates and pyridinium salts. nih.gov
Derivatization Strategies Utilizing this compound as a Synthon
The unique reactivity of this compound makes it a valuable building block, or synthon, for the synthesis of more complex molecules. organic-chemistry.org Its ability to serve as a precursor to sulfonyl radicals and to participate in various coupling reactions allows for a wide range of derivatization strategies.
Formation of Sulfones and Sulfonamides
A primary application of this compound is in the synthesis of sulfones and sulfonamides, which are important structural motifs in many biologically active compounds. organic-chemistry.orgnih.gov The sulfinate can act as a nucleophile in S-alkylation reactions to form sulfones. organic-chemistry.org Alternatively, the in situ generation of a sulfinate ion from other precursors, followed by reaction with an alkyl halide, provides a high-yielding route to sulfones. organic-chemistry.orgresearchgate.net This method avoids issues like the low solubility of sulfinate salts. organic-chemistry.org
The synthesis of sulfonamides can also be achieved from sulfinates. In the presence of an activating agent like N-bromosuccinimide (NBS), the sulfinate can react with primary and secondary amines to furnish the corresponding sulfonamides. organic-chemistry.orgresearchgate.net This transformation can proceed through a single electron transfer (SET) pathway. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Key Conditions |
| This compound | Alkyl Halide | Sulfone | S-alkylation |
| This compound | Amine, NBS | Sulfonamide | Oxidative Coupling |
| Vinyl Sulfone | Cyanide, Alkyl Halide | Sulfone | In situ sulfinate generation |
| Vinyl Sulfone | Cyanide, Amine, NBS | Sulfonamide | In situ sulfinate generation |
Cyclization and Heterocycle Formation
The reactivity of the 2-cyanopyridine moiety, in conjunction with other functional groups, can be harnessed for cyclization reactions to form various heterocyclic structures. nih.gov For instance, 2-cyanopyridine derivatives can react with N-terminal cysteine residues in peptides to form a thiazoline ring. nih.gov The reactivity of the cyanopyridine can be enhanced by the presence of electron-withdrawing groups on the pyridine ring. nih.gov In other systems, intramolecular cyclization of seco-triterpenoids containing a 2-cyano-3,10-diketone fragment can lead to the formation of fused pyran or pentacyclic alkene structures, depending on whether the reaction is catalyzed by acid or base. mdpi.com
Metal-Catalyzed Coupling Reactions (e.g., Cross-Coupling)
This compound is an excellent coupling partner in various metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-sulfur and carbon-carbon bonds.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used to promote the cross-coupling of sulfinates with aryl, heteroaryl, and vinyl halides to produce sulfones. nih.gov These reactions often proceed via a desulfinative coupling mechanism. tcichemicals.com Palladium catalysis also enables the coupling of sulfinates with propargylic carbonates to synthesize allenes. researchgate.net
Nickel-Catalyzed Reactions: Nickel catalysis, often in combination with photoredox catalysis, provides an efficient route for the sulfonylation of aryl and vinyl halides at room temperature. nih.govmdpi.com This dual catalytic system allows for the use of less reactive aryl chlorides as coupling partners. nih.gov The mechanism involves the generation of sulfonyl radicals via single-electron transfer from the sulfinate to an excited-state photocatalyst. nih.gov Nickel catalysts can also be used in multicomponent reactions, such as the tandem radical cyclization of aryl bromides with 1,3-enynes and aryl boric acids, to construct complex molecules containing a sulfone moiety. researchgate.net
Transition-Metal-Free Reactions: In some cases, cross-coupling reactions involving sulfinates can proceed without a transition metal catalyst. For example, the desulfinative cross-coupling of heteroaryl sulfinates with Grignard reagents can occur under transition-metal-free conditions. tcichemicals.com
| Catalyst System | Coupling Partner | Product Type | Reference |
| Palladium | Aryl/Vinyl Halides | Aryl/Vinyl Sulfones | nih.gov |
| Palladium | Propargylic Carbonates | Allenes | researchgate.net |
| Nickel/Photoredox | Aryl/Vinyl Halides | Aryl/Vinyl Sulfones | nih.govmdpi.com |
| Nickel | Aryl Bromides, 1,3-enynes, Aryl Boric Acids | γ-Lactam-substituted allenes | researchgate.net |
| None | Grignard Reagents | Substituted Heteroarenes | tcichemicals.com |
Advanced Spectroscopic and Spectrometric Methodologies in the Study of Sodium 2 Cyanopyridine 3 Sulfinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution or the solid state. For Sodium 2-cyanopyridine-3-sulfinate, high-resolution NMR would confirm the connectivity of atoms and provide insights into the electronic environment of the pyridine (B92270) ring.
The proton (¹H) NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be characteristic of a 2,3-disubstituted pyridine system. Similarly, the carbon-¹³ (¹³C) NMR spectrum would display signals for the six unique carbon atoms in the molecule, including the nitrile carbon and the five carbons of the pyridine ring.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Technique | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Pyridine H | ¹H NMR | 7.5 - 9.0 | The exact shifts depend on the electronic effects of the cyano and sulfinate groups. |
| Pyridine C | ¹³C NMR | 120 - 160 | Chemical shifts are influenced by the nitrogen heteroatom and substituents. |
To definitively assign the signals from ¹H and ¹³C NMR spectra, a series of two-dimensional (2D) NMR experiments are employed. These techniques correlate different nuclei through covalent bonds, providing a detailed map of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would reveal the connectivity between the protons on the pyridine ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary (non-protonated) carbons and for confirming the placement of the cyano and sulfinate groups on the pyridine ring by showing correlations between the ring protons and the carbons of these functional groups.
While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics in the native solid form. nih.gov For an ionic compound like this compound, ²³Na ssNMR would be particularly valuable. It can provide information on the coordination environment of the sodium cation, revealing the number of distinct sodium sites and their interaction with the sulfinate anion and potentially with any solvent molecules in the crystal lattice. nih.gov Changes in the ²³Na ssNMR spectrum with temperature can also elucidate the dynamics of sodium ion mobility within the solid. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the key functional groups—the nitrile (-C≡N) and the sulfinate (-SO₂⁻)—have distinct and strong vibrational modes. The FT-IR spectrum would prominently feature a sharp absorption band for the C≡N stretching vibration. The sulfinate group would be identified by its characteristic symmetric and asymmetric S=O stretching vibrations. researchgate.net Aromatic C=C and C=N stretching vibrations from the pyridine ring would also be observable.
Raman spectroscopy provides complementary information. While the S=O stretches are also Raman active, the C≡N stretch and the aromatic ring vibrations often produce strong Raman signals. Comparing FT-IR and Raman spectra can help in assigning complex vibrational modes. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) can be used to study lattice vibrations and intermolecular interactions in the solid state. nih.gov
Expected Characteristic Vibrational Frequencies
| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Nitrile (-C≡N) | Stretch | 2220 - 2240 | Medium, Sharp | Strong |
| Sulfinate (S=O) | Asymmetric Stretch | 1040 - 1190 | Strong | Medium |
| Sulfinate (S=O) | Symmetric Stretch | ~1040 | Strong | Medium |
| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1610 | Medium-Strong | Strong |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of the exact elemental formula of the parent ion. For this compound, HRMS would be used to confirm the molecular formula C₆H₄N₂NaO₂S by matching the experimentally measured accurate mass with the theoretically calculated mass. This technique is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov
Tandem Mass Spectrometry (MS/MS) provides deeper structural information by inducing the fragmentation of a selected parent ion and then analyzing the resulting fragment ions. nih.gov An MS/MS experiment on the [M-Na]⁻ anion of this compound would reveal its characteristic fragmentation pathway. A plausible fragmentation mechanism would involve the loss of sulfur dioxide (SO₂), a common fragmentation for sulfinates, to yield a 2-cyanopyridinide anion. Further fragmentation of the pyridine ring could also be observed. Analyzing these fragmentation patterns allows researchers to piece together the molecular structure, providing strong corroborating evidence for the structure determined by NMR.
Hypothetical Fragmentation Data from MS/MS
| Parent Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Notes |
|---|---|---|---|
| 162.98 | [C₆H₄N₂S]⁻ | SO₂ | Loss of sulfur dioxide is a characteristic pathway for sulfinates. |
X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination
Single Crystal X-ray Diffraction
To date, detailed structural elucidation of this compound using single-crystal X-ray diffraction has not been reported in publicly accessible literature. This technique, which requires the growth of a suitable single crystal, is the gold standard for obtaining unambiguous crystallographic data. Such an analysis would provide critical information, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.
Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths and Angles: The distances between bonded atoms and the angles they form, offering insight into the molecular geometry.
Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds, ion-dipole interactions, and π-π stacking, which govern the crystal packing.
The absence of such data in the public domain suggests that either the single crystals of sufficient quality have not yet been grown and analyzed, or the results have not been published.
Powder X-ray Diffraction for Polymorphic Studies
Powder X-ray diffraction (PXRD) is a complementary and often more accessible technique for characterizing crystalline solids. Instead of a single crystal, PXRD uses a finely ground powder containing a multitude of tiny crystallites in random orientations. The resulting diffraction pattern is a unique fingerprint of the crystalline phase.
Currently, there are no published studies specifically detailing the powder X-ray diffraction pattern or investigating the polymorphism of this compound. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical and materials industries, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability.
A typical PXRD study for polymorphism would involve:
Data Acquisition: Recording the diffraction pattern of the bulk material, which would show a series of peaks at specific diffraction angles (2θ).
Phase Identification: Comparing the experimental pattern to known patterns in databases or to patterns calculated from single-crystal data (if available) to confirm the phase purity.
Polymorph Screening: Systematically crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids by PXRD to identify different crystalline forms. Each polymorph would exhibit a unique PXRD pattern.
Computational and Theoretical Chemistry Studies of Sodium 2 Cyanopyridine 3 Sulfinate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry and predicting spectroscopic properties. researchgate.netnih.gov For sodium 2-cyanopyridine-3-sulfinate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the most stable three-dimensional arrangement of its atoms. researchgate.netnih.gov
These calculations yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov This allows for a direct comparison between theoretical and experimental spectroscopic data, aiding in the structural confirmation of the compound. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help interpret experimental NMR spectra. nih.gov
DFT also provides insights into the electronic properties of the molecule through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 1: Representative Data from DFT Calculations on a Pyridine (B92270) Derivative
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.8 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) |
| Energy Gap (ΔE) | 5.6 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.5 Debye | B3LYP/6-311++G(d,p) |
| C=N Stretch Freq. | 2230 cm⁻¹ | B3LYP/6-311++G(d,p) |
Note: This table contains representative data for illustrative purposes and may not reflect the exact values for this compound.
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results for molecular properties. While computationally more demanding than DFT, they are often used as a benchmark for less expensive methods. For a molecule like this compound, high-accuracy ab initio calculations could be used to obtain precise values for properties like ionization potential, electron affinity, and thermochemical data, offering a deeper understanding of its fundamental chemical characteristics.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed information about its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.comresearchgate.net
By simulating the molecule in a solvent box (e.g., water), MD can reveal how the sulfinate and cyanopyridine moieties interact with solvent molecules through hydrogen bonding and other non-covalent interactions. researchgate.net These simulations can also explore the conformational landscape of the molecule, identifying the most stable and frequently adopted shapes, which is crucial for understanding its biological activity and physical properties. mdpi.com The simulations track the trajectory of each atom over a set period, allowing for the calculation of thermodynamic properties and the visualization of dynamic processes. uni-ulm.de
Reaction Mechanism Predictions and Transition State Elucidation via Computational Methods
Computational methods, particularly DFT, are invaluable for elucidating reaction mechanisms. nih.gov For reactions involving this compound, these calculations can map out the entire potential energy surface of a chemical transformation. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov
By calculating the activation energies associated with different possible pathways, researchers can predict the most likely mechanism for a given reaction. nih.gov For instance, in reactions where the sulfinate group acts as a nucleophile or a radical precursor, computational studies can determine the regioselectivity and stereoselectivity of the reaction, providing insights that are often difficult to obtain through experimental means alone. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Design of Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.govsemanticscholar.org For a series of 2-cyanopyridine-3-sulfinate derivatives, QSAR studies can be conducted to design new compounds with enhanced activity.
This process involves calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.gov A mathematical model is then developed to link these descriptors to the observed biological activity (e.g., IC50 values). nih.govsemanticscholar.org This model can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds.
Table 2: Example of Descriptors Used in QSAR/QSPR Studies
| Descriptor Type | Example Descriptors |
|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |
| Steric | Molecular Weight, Molar Refractivity, Surface Area |
| Topological | Wiener Index, Balaban J index, Kier & Hall indices |
| Hydrophobic | LogP (Octanol-water partition coefficient) |
In Silico Screening and Design of Novel 2-Cyanopyridine-3-Sulfinate Derivatives
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govbiointerfaceresearch.com Starting with the this compound scaffold, novel derivatives can be designed and then virtually screened against a specific biological target.
Molecular docking is a key component of in silico screening. nih.gov This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov By scoring the binding affinity of thousands of virtual 2-cyanopyridine-3-sulfinate derivatives, researchers can prioritize a smaller, more manageable number of compounds for chemical synthesis and biological testing. This computational pre-selection significantly accelerates the process of discovering new lead compounds. biointerfaceresearch.com
Advanced Applications of Sodium 2 Cyanopyridine 3 Sulfinate in Chemical Research
Role as a Ligand in Coordination Chemistry and Metal Catalysis
The molecular architecture of sodium 2-cyanopyridine-3-sulfinate makes it an excellent candidate for use as a ligand in coordination chemistry. Ligands are crucial in forming stable metal complexes and in tuning the reactivity of the metal center for catalytic applications. The 2,2':6',2”-terpyridine, for instance, is a well-studied NNN-tridentate ligand that demonstrates the importance of pyridine-based structures in coordinating with metal cations and facilitating challenging chemical transformations. nih.gov
The design of metal complexes using the 2-cyanopyridine-3-sulfinate anion as a ligand is based on its ability to coordinate with a metal center through several potential donor atoms: the nitrogen of the pyridine (B92270) ring, the nitrogen of the cyano group, and the oxygen atoms of the sulfinate group. This multi-dentate character allows for the formation of stable chelate structures with a variety of transition metals.
The synthesis of these metal complexes typically involves the reaction of this compound with a metal salt, such as a metal chloride or bromide, in a suitable solvent. ijsr.netmdpi.com The coordination can lead to various geometries depending on the metal ion and the stoichiometry of the reaction. For example, coordination of 2-cyanopyridine (B140075) with manganese (II) has been shown to activate the cyano group. researchgate.net Similarly, the synthesis of metal complexes with sulfa drugs, which contain related sulfonamide groups, often involves secondary nitrogen donor ligands like pyridine to form stable structures. cardiff.ac.ukcardiff.ac.uk
Table 1: Potential Coordination Modes of 2-Cyanopyridine-3-Sulfinate Ligand
| Coordination Site | Description | Potential Bonding Mode |
| Pyridine Nitrogen | The lone pair on the pyridine nitrogen is a strong Lewis base, readily coordinating to a metal center. | Monodentate |
| Cyano Nitrogen | The nitrogen of the nitrile group can also act as a donor, potentially leading to bridging or chelation. | Monodentate or Bridging |
| Sulfinate Group (Oxygen) | The two oxygen atoms of the sulfinate group can coordinate to a metal in a monodentate or bidentate fashion. | Monodentate or Bidentate Chelate |
Metal complexes containing pyridine-based ligands are renowned for their catalytic prowess in a wide range of organic reactions. nih.gov The electronic properties of the 2-cyanopyridine-3-sulfinate ligand—combining an electron-withdrawing cyano group and a versatile sulfinate moiety—can be used to modulate the redox potential and reactivity of the coordinated metal center.
While specific catalytic applications for complexes of this compound are an emerging area of study, parallels can be drawn from related systems. For instance, copper(II) complexes with various nitrogen-donor ligands are effective catalysts for the oxidation of hydrocarbons. mdpi.com Iron-terpyridine complexes have demonstrated catalytic activity in the degradation of phenols. nih.gov It is anticipated that metal complexes of 2-cyanopyridine-3-sulfinate could serve as catalysts in transformations such as cross-coupling reactions, oxidations, and reductions. The stability provided by the chelate effect of the ligand would be beneficial for catalyst longevity and efficiency.
Table 2: Potential Catalytic Applications of 2-Cyanopyridine-3-Sulfinate Metal Complexes
| Reaction Type | Potential Role of the Metal Complex | Rationale |
| C-C Cross-Coupling | Catalyst for reactions like Suzuki, Heck, or Sonogashira coupling. | Pyridine-based ligands are known to stabilize metal centers (e.g., Palladium, Nickel) in catalytic cycles. nih.gov |
| Oxidation Reactions | Catalyst for aerobic oxidation of alcohols or hydrocarbons. | The ligand can stabilize different metal oxidation states (e.g., Cu(I)/Cu(II)), which is crucial for redox catalysis. mdpi.com |
| Reduction Reactions | Catalyst for transfer hydrogenation of ketones or imines. | Ruthenium-terpyridine complexes are effective for transfer hydrogenation. nih.gov |
Building Block in Complex Organic Synthesis
Sodium sulfinates (RSO₂Na) in general are recognized as exceptionally powerful and versatile building blocks for synthesizing a wide array of organosulfur compounds. rsc.orgrsc.orgnih.gov They can function as sulfonylating, sulfinylating, or sulfenylating reagents depending on the reaction conditions, enabling the formation of C-S, N-S, and S-S bonds. rsc.org
While direct applications of this compound in the total synthesis of specific natural products are not yet extensively documented in the literature, its potential is significant. Many natural products contain complex heterocyclic cores. The dual functionality of this compound—a reactive sulfinate group attached to a cyanopyridine scaffold—makes it an attractive starting point or intermediate for constructing such intricate molecular architectures.
The primary application of this compound as a building block is in the synthesis of advanced heterocyclic compounds. rsc.orgrsc.org The cyanopyridine unit is a key pharmacophore in medicinal chemistry and a common structure in functional materials. researchgate.netnih.gov The sulfinate group serves as a versatile handle that can be transformed into other important functional groups.
For example, sodium sulfinates are excellent precursors for sulfones through C-S bond-forming reactions. rsc.org These reactions can be achieved via coupling with alkyl or aryl halides. Furthermore, the sulfinate can generate sulfonyl radicals, which can trigger ring-closing reactions to form complex polycyclic systems. rsc.orgnih.gov The cyanopyridine moiety itself can undergo further transformations, making this compound a valuable precursor for a diverse library of substituted pyridine derivatives.
Table 3: Synthetic Transformations of the Sulfinate Group
| Reaction Type | Reagents | Product |
| Sulfonylation (C-S Bond Formation) | Alkyl Halides, Aryl Halides | Aryl/Alkyl Pyridyl Sulfones |
| Sulfonamidation (N-S Bond Formation) | Amines, Azides | Pyridyl Sulfonamides |
| Thiosulfonation (S-S Bond Formation) | Thiols, Disulfides | Pyridyl Thiosulfonates |
Future Directions and Emerging Research Avenues for Sodium 2 Cyanopyridine 3 Sulfinate Chemistry
Challenges and Opportunities in Sustainable Synthesis Methodologies
The production of functionalized heterocycles like sodium 2-cyanopyridine-3-sulfinate presents both challenges and opportunities for the development of sustainable chemical processes. Traditional synthetic routes often rely on harsh conditions and hazardous reagents, prompting a shift towards greener alternatives that prioritize atom economy, energy efficiency, and the reduction of waste. nih.govmdpi.commdpi.comaip.orgd-nb.info
Challenges:
Opportunities:
Significant opportunities exist in the adoption of eco-friendly and efficient synthetic strategies. Research into pyridine (B92270) derivatives has already demonstrated the potential of using greener solvents like water or ethanol, often in conjunction with microwave assistance to reduce reaction times and energy consumption. nih.govacs.org The use of reusable, heterogeneous catalysts, such as activated fly ash, also presents a promising avenue for simplifying purification and minimizing waste. nih.gov
A key opportunity for synthesizing cyanopyridine scaffolds is through tandem or multi-component reactions, which can construct complex molecules in a single step with 100% atom economy, avoiding the need for metal catalysts and using simple promoters like sodium hydroxide. researchgate.net For the sulfinate moiety, modern methods include the use of SO2 surrogates with organometallic reagents, offering a more direct and scalable route. researchgate.netgoogle.com The development of electrochemical methods for C-H functionalization and sulfonylation also represents a frontier in sustainable synthesis, potentially offering high selectivity under mild, redox-neutral conditions. aip.org
| Method | Traditional Approach | Sustainable Alternative | Key Advantages of Alternative |
| Solvent | Volatile organic compounds (VOCs) | Water, Ethanol, Solvent-free conditions nih.govacs.org | Reduced environmental impact, lower toxicity, improved safety. |
| Catalysis | Stoichiometric reagents, homogeneous catalysts | Reusable heterogeneous catalysts (e.g., Fly Ash), Metal-free conditions, Biocatalysis nih.govresearchgate.netnih.gov | Catalyst recyclability, reduced metal contamination, simplified purification. |
| Reaction Design | Multi-step synthesis with protecting groups | One-pot tandem reactions, Multi-component reactions (MCRs) researchgate.netnih.gov | Increased efficiency, high atom economy, reduced waste generation. mdpi.commdpi.comnih.gov |
| Energy | Conventional heating (reflux) | Microwave-assisted synthesis, Electrochemical synthesis aip.orgacs.org | Faster reaction times, lower energy consumption, mild reaction conditions. |
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of this compound is largely untapped, with its bifunctional nature—a nucleophilic sulfinate and an electrophilically activated pyridine ring—offering fertile ground for discovering new chemical transformations.
The sulfinate group is a remarkably versatile functional handle. A significant emerging area is its use in desulfinative cross-coupling reactions . Research has shown that pyridine sulfinates are excellent, bench-stable nucleophilic partners in palladium-catalyzed Suzuki-Miyaura type couplings with aryl and heteroaryl halides. nih.govnih.govnih.govacs.org They serve as superior alternatives to pyridine-2-boronates, which often suffer from poor stability and low reaction efficiency. nih.govnih.gov This methodology allows for the efficient construction of challenging biaryl and heteroaryl-pyridine linkages, which are common motifs in pharmaceuticals, and is amenable to late-stage functionalization. nih.govacs.org Beyond palladium catalysis, transition-metal-free desulfinative cross-couplings with Grignard reagents have also been reported, expanding the synthetic toolkit. researchgate.net
Another promising avenue is the exploration of divergent reactivity pathways . By subtly changing reaction conditions, the same set of starting materials can be guided toward different products. For example, the reaction of sulfinates with activated pyridinium (B92312) salts can be controlled to produce either C4-sulfonylation of the pyridine ring via a base-catalyzed two-electron pathway or, under visible light, trigger a single-electron transfer (SET) process to generate sulfonyl radicals. mdpi.comnih.gov These radicals can then participate in three-component reactions, such as the sulfonative pyridylation of alkenes. mdpi.com
The sulfinate can also be leveraged as a precursor for other sulfur-based functional groups or as a leaving group. The pyridine moiety itself, activated by the cyano group, is primed for various C-H functionalization reactions, offering pathways for direct and selective modification at other positions on the ring. mdpi.comnih.govguidechem.comresearchgate.net
| Reaction Type | Description | Potential Application for this compound |
| Desulfinative Cross-Coupling | The sulfinate group acts as a nucleophilic handle, which is expelled during a metal-catalyzed (e.g., Pd) or metal-free coupling reaction to form a new C-C bond. nih.govresearchgate.netnih.gov | Synthesis of complex biaryl molecules by coupling the pyridine C3 position with various aryl or heteroaryl halides. |
| Divergent Reactivity | Using the same starting materials but different catalysts or conditions (e.g., base vs. light) to access distinct products. mdpi.comnih.gov | Selective C-H sulfonylation at other positions of the pyridine ring or participation in radical-mediated multi-component reactions. |
| Radical Generation | The sulfinate can be oxidized to a sulfonyl radical, which can then participate in various addition and cyclization reactions. mdpi.comresearchgate.net | Generation of a 2-cyanopyridine-3-sulfonyl radical for addition to alkenes and alkynes, or for intramolecular cyclizations. |
| C-H Functionalization | Direct modification of other C-H bonds on the pyridine ring, enabled by the ring's electronic properties. mdpi.comguidechem.com | Introduction of new functional groups at the C4, C5, or C6 positions to create a library of derivatives. |
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating the discovery and optimization of molecules and materials. researchgate.netrsc.org For a scaffold like this compound, these computational tools offer powerful new approaches to explore its chemical space.
In the realm of materials science, ML models can rapidly screen virtual libraries of derivatives to predict material properties . For example, by training models on datasets of known pyridine-based compounds, it is possible to predict the performance of new derivatives as corrosion inhibitors, adsorbents for waste remediation, or as components in electronic devices. nih.govresearchgate.net This predictive power allows researchers to focus synthesis efforts on the most promising candidates. A machine learning-assisted material genome approach has been successfully used to design high-efficiency pyridine-based polymer adsorbents by screening over 2,400 virtual candidates. researchgate.net
Development of Advanced Materials Based on 2-Cyanopyridine-3-Sulfinate Scaffolds
The unique electronic properties of the cyanopyridine core make it a promising scaffold for the development of advanced functional materials, particularly in optoelectronics and sensing. researchgate.netrsc.orgrsc.org The 2-cyanopyridine-3-sulfinate structure offers a versatile platform for creating novel materials through polymerization or derivatization.
One of the most exciting areas is the creation of luminescent materials . Cyanopyridine derivatives have been investigated for their fluorescent properties and their ability to act as sensors for metal ions. mdpi.commdpi.com The nitrogen atom of the pyridine and the cyano group can act as binding sites for cations, leading to a change in fluorescence intensity upon complexation, which enables the detection of toxic heavy metals like mercury and chromium. mdpi.com
The cyanopyridine scaffold is also a key component in materials exhibiting Aggregation-Induced Emission (AIE) . researchgate.netrsc.orgnih.gov AIEgens are molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation in a solid state or poor solvent. This phenomenon is critical for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensors. researchgate.netnih.gov The introduction of cyano groups can significantly enhance the AIE properties of molecules. rsc.org By incorporating the 2-cyanopyridine-3-sulfinate moiety into larger conjugated systems, it may be possible to design novel AIEgens with tunable emission colors and high quantum yields in the solid state.
Furthermore, cyanopyridine-based structures have been used as bipolar host materials for phosphorescent OLEDs (PhOLEDs) . By combining an electron-transporting cyanopyridine unit with a hole-transporting unit (like bicarbazole), researchers have developed materials that lead to highly efficient green and blue PhOLEDs. rsc.org The sulfinate group on the this compound could be used as a reactive handle to link this electron-accepting core to various hole-transporting moieties, providing a modular approach to new host materials.
| Material Application | Relevant Property of Cyanopyridine Scaffold | Potential Role of this compound |
| Fluorescent Sensors | Coordination sites (pyridine N, cyano N) that interact with metal ions, causing fluorescence changes. mdpi.com | Core structure for new chemosensors; the sulfinate group allows for linking to other recognition units or surfaces. |
| Aggregation-Induced Emission (AIE) | The cyano group can enhance AIE activity by influencing molecular packing and restricting intramolecular rotation in aggregates. researchgate.netrsc.org | A building block for novel AIEgens, where the sulfinate can be used to attach other rotors or bulky groups to promote AIE. |
| Organic Light-Emitting Diodes (OLEDs) | Electron-deficient nature makes it a good electron-transporting moiety. rsc.org | Can be incorporated as the electron-accepting part of a bipolar host material for high-efficiency PhOLEDs. |
| Functional Polymers | The cyanopyridine unit can be integrated into conjugated polymer backbones. researchgate.net | A monomer for creating new functional polymers for applications in energy and environmental science. exlibrisgroup.com |
| Crystal Engineering | Acts as a reliable hydrogen bond acceptor for forming cocrystals with specific, predictable structures. d-nb.inforesearchgate.net | A co-former for designing new crystalline materials with tailored physical properties like solubility and stability. |
Unexplored Biological System Interactions and Mechanistic Insights
The pyridine and cyanopyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. nih.govnih.govijpsr.com Cyanopyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.goveurekaselect.com However, the full potential of the this compound structure remains largely unexplored.
A major area for future investigation is its potential as an anticancer agent . Many cyanopyridine-based compounds function as kinase inhibitors. nih.govnih.govresearchgate.netnih.gov Specifically, they have shown potent inhibitory activity against Pim-1 kinase, an enzyme overexpressed in many cancers that is involved in cell survival and proliferation. nih.govresearchgate.netnih.gov Other cyanopyridine derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2 or as modulators of the anti-apoptotic protein survivin. mdpi.commdpi.com The unique substitution pattern of this compound warrants investigation against these and other unexplored kinase targets. Mechanistic studies could reveal novel binding modes or allosteric inhibition pathways.
Beyond cancer, pyridine derivatives show promise in treating neurodegenerative diseases like Alzheimer's. nih.govnih.gov Some have been shown to inhibit the aggregation of amyloid-β peptides, reduce oxidative stress, and improve cognitive function in animal models. nih.gov The specific combination of the cyano and sulfinate groups could lead to compounds with novel neuroprotective or cognitive-enhancing properties.
Future research should focus on:
Screening against a broad panel of kinases and other cancer-related proteins to identify novel biological targets.
Investigating the potential to inhibit protein-protein interactions, such as the dimerization of survivin. mdpi.com
Exploring interactions with targets in the central nervous system, including receptors and enzymes implicated in neurodegeneration. nih.gov
Elucidating the mechanism of action for any observed biological activity. This includes understanding how the compound interacts with its target at a molecular level, its effect on cellular signaling pathways, and its metabolic fate. nih.gov Molecular docking and dynamics simulations can provide initial insights, guiding further experimental work. nih.govresearchgate.net
The key is to move beyond identifying that a compound is active to understanding how and why, which is crucial for designing next-generation therapeutic agents with improved potency and selectivity.
Q & A
Q. What frameworks evaluate the compound’s potential as a ligand in coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
